molecular formula C7H8O3 B1324432 Methyl 5-methylfuran-3-carboxylate CAS No. 35351-35-0

Methyl 5-methylfuran-3-carboxylate

Cat. No. B1324432
CAS RN: 35351-35-0
M. Wt: 140.14 g/mol
InChI Key: UTBIHCRVZWPDGB-UHFFFAOYSA-N
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Description

Methyl 5-methylfuran-3-carboxylate is a chemical compound with the formula C7H8O3 . It is a natural product found in Nicotiana tabacum .


Synthesis Analysis

The synthesis of Methyl 5-methylfuran-3-carboxylate has been reported in various studies. One method involves the direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates .


Molecular Structure Analysis

The molecular structure of Methyl 5-methylfuran-3-carboxylate is characterized by a furan ring with a methyl group and a carboxylate group attached . The InChI code for this compound is 1S/C7H8O3/c1-5-3-6 (4-10-5)7 (8)9-2/h3-4H,1-2H3 .


Chemical Reactions Analysis

Polysubstituted furans, including Methyl 5-methylfuran-3-carboxylate, can be prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates . The reactions involve a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .


Physical And Chemical Properties Analysis

Methyl 5-methylfuran-3-carboxylate has a molecular weight of 140.14 g/mol . It is a liquid at room temperature and has a boiling point of 182.5°C at 760 mmHg .

Scientific Research Applications

Synthesis and Functionalized Derivatives

  • Methyl 5-methylfuran-3-carboxylate and related compounds have applications in the synthesis of functionalized furan derivatives, contributing to the development of various chemical entities. For instance, methyl tetrahydrofuran-3-carboxylates or their 5-oxo analogues can be derived using specific synthesis processes involving deprotonation, addition of carbonyl compounds, and reductive or oxidative work-up (Brückner & Reissig, 1985).

Role in Organic Chemistry Reactions

  • In organic chemistry, methyl 5-methylfuran-3-carboxylate derivatives are used in various reactions to produce other chemical structures. For example, spirolactones can be synthesized through 1,3-dipolar cycloadditions to methyl (S)-3-[(E)-cyanomethylidene]-2-oxotetrahydrofuran-5-carboxylate (Pirc et al., 2002).

Biomass-derived Platform Molecule

  • The compound serves as a basis for biomass-derived platform molecules like 5-(chloromethyl)furfural (CMF). For instance, its derivative ethyl 5-(chloromethyl)furan-2-carboxylate undergoes electrochemical reduction to produce different furan derivatives, expanding the scope of CMF as a biobased platform molecule (Ling et al., 2022).

Application in Pharmacology

  • Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives have been studied for their biological activities, such as cytotoxicity against cancer cell lines and antimicrobial properties against Gram-positive and Gram-negative bacteria (Phutdhawong et al., 2019).

Use in Heterocyclic Chemistry

  • The compound is involved in the synthesis and transformations of heterocyclic compounds, which are crucial in various chemical and pharmaceutical applications. For example, it plays a role in the synthesis of pyrazole and furazan derivatives (Kormanov et al., 2017).

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves, clothing, and eye/face protection .

Future Directions

The synthesis of polysubstituted furans, including Methyl 5-methylfuran-3-carboxylate, is an active area of research. Future directions may include exploring the annulation of alkynes and other unsaturated compounds, and testing indole scaffolds for maximum activity in pharmacological compounds .

properties

IUPAC Name

methyl 5-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-5-3-6(4-10-5)7(8)9-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBIHCRVZWPDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635375
Record name Methyl 5-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methylfuran-3-carboxylate

CAS RN

35351-35-0
Record name Methyl 5-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LM Pevzner - Russian journal of general chemistry, 2004 - Springer
Ethyl 2- and 5-cyclopropylfuran-3-carboxylates react with the system comprising Paraform, hydrogen chloride, and zinc chloride to form chloromethyl derivatives. This process is …
Number of citations: 9 link.springer.com

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